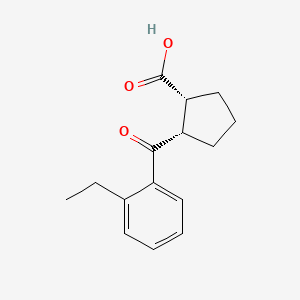

cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Description

Structural Elucidation

Molecular Geometry and Stereochemical Configuration

The compound’s structure comprises a cyclopentane ring substituted at the 1-position with a carboxylic acid group and at the 2-position with a 2-ethylbenzoyl group. The cis configuration denotes that both substituents occupy the same face of the cyclopentane ring, creating a distinct spatial arrangement critical for its reactivity and interactions.

Key Structural Features:

- Cyclopentane Backbone : A five-membered saturated ring with two adjacent substituents.

- Carboxylic Acid Group : Positioned at C1, contributing to hydrogen-bonding potential and polarity.

- 2-Ethylbenzoyl Group : Attached at C2, introducing aromatic and electron-withdrawing effects.

The stereochemical configuration is defined as (1R,2S)-rel , based on the absolute configuration of the chiral centers. This is confirmed by the SMILES notation COC1=CC=CC=C1C(=O)[C@H]2CCC[C@H]2C(=O)O and the InChIKey MYSXYDPFDGUBOD-QWHCGFSZSA-N.

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.30 g/mol |

| Chiral Centers | C1 and C2 (cyclopentane ring) |

Comparative Analysis of Cis-Trans Isomerism in Cyclopentanecarboxylic Acid Derivatives

Cis-trans isomerism in cyclopentanecarboxylic acid derivatives arises from the spatial arrangement of substituents around the ring. The cis isomer exhibits distinct physical and chemical properties compared to its trans counterpart.

Key Differences:

- Dipole Moments : The cis isomer has a higher net dipole moment due to aligned polar groups, enhancing intermolecular forces.

- Reactivity : Steric hindrance between substituents in the cis isomer may influence reaction pathways, such as nucleophilic attacks or esterifications.

| Property | Cis Isomer | Trans Isomer |

|---|---|---|

| Dipole Moment | Higher (aligned substituents) | Lower (canceling dipoles) |

| Melting Point | Typically higher (stronger intermolecular bonds) | Lower (weaker interactions) |

| Biological Activity | Specific binding due to spatial alignment | Altered affinity in enzymatic interactions |

For example, in analogous cyclopentanecarboxylic acid derivatives, cis isomers often demonstrate enhanced solubility in polar solvents compared to trans isomers.

X-ray Crystallographic Characterization of Chiral Centers

X-ray crystallography is the gold standard for resolving the absolute configuration of chiral centers in cis-2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid.

Methodology:

- Crystal Preparation : Single crystals are grown in inert solvents to preserve stereochemical integrity.

- Data Collection : Diffraction patterns are recorded using monochromatic X-rays, with rotations capturing reciprocal space.

- Structure Refinement : Computational models align atomic positions with observed electron density maps.

Critical Findings:

- Chiral Center Resolution : The (1R,2S) configuration is confirmed by analyzing bond angles and torsion angles in the refined structure.

- Interruption of Conjugation : The cis arrangement limits π-conjugation between the carboxylic acid and benzoyl groups, altering electronic properties.

| Crystallographic Parameter | Value |

|---|---|

| Unit Cell Dimensions | Determined via indexing |

| Bond Angles | Cyclopentane: ~108° |

| Torsion Angles | C1-C2-C3-C4: ~60° (cis) |

Properties

IUPAC Name |

(1R,2S)-2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-10-6-3-4-7-11(10)14(16)12-8-5-9-13(12)15(17)18/h3-4,6-7,12-13H,2,5,8-9H2,1H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSXYDPFDGUBOD-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1C(=O)[C@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641310 | |

| Record name | (1R,2S)-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-11-9 | |

| Record name | (1R,2S)-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves the nucleophilic acyl substitution reaction between 2-ethylbenzoyl chloride and cyclopentanone under basic conditions. This reaction typically proceeds with the following key features:

- Reagents: 2-ethylbenzoyl chloride and cyclopentanone

- Base: Sodium hydroxide or similar bases to facilitate nucleophilic attack

- Mechanism: Nucleophilic acyl substitution where the enolate form of cyclopentanone attacks the acyl chloride

- Stereochemistry: Conditions favor the formation of the cis-isomer due to steric and electronic factors

- Purification: Recrystallization or chromatographic methods to isolate the pure cis-isomer

This method is scalable and adaptable for industrial synthesis, where reaction parameters are optimized for yield and stereoselectivity.

Industrial Production Methods

Industrial-scale production of this compound employs similar synthetic routes but incorporates advanced process engineering techniques to improve efficiency:

- Continuous Flow Reactors: Utilized to maintain precise control over reaction time, temperature, and mixing, enhancing yield and reproducibility.

- Optimized Reaction Conditions: Temperature, solvent choice, and reagent stoichiometry are fine-tuned to maximize cis-isomer formation and minimize byproducts.

- Purification: High-performance liquid chromatography (HPLC) or recrystallization ensures high purity suitable for pharmaceutical or fine chemical applications.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Batch Reaction with NaOH Base | Simple setup, well-established chemistry | High yield, straightforward purification | Possible formation of trans-isomer as impurity |

| Continuous Flow Synthesis | Precise control of reaction parameters | Enhanced reproducibility, scalability | Requires specialized equipment |

| Use of Chiral Auxiliaries or Catalysts | Improved stereoselectivity | High enantiomeric purity | Increased cost and complexity |

Notes on Reaction Mechanism and Optimization

- The reaction proceeds via nucleophilic attack of the cyclopentanone enolate on the electrophilic 2-ethylbenzoyl chloride.

- Temperature control is critical to minimize elimination or side reactions leading to olefinic byproducts.

- The base strength and solvent polarity influence the formation of the enolate and the stereochemical outcome.

- Purification techniques such as recrystallization from suitable solvents or chromatographic separation are essential to isolate the cis-isomer with high purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Impact on Product |

|---|---|---|

| Temperature | 0–5 °C during acylation | Enhances cis-selectivity, reduces side reactions |

| Base | Sodium hydroxide (NaOH) | Generates enolate, facilitates nucleophilic substitution |

| Solvent | Aqueous or mixed solvents | Influences reaction rate and stereochemistry |

| Reaction Time | 1–3 hours | Sufficient for completion without degradation |

| Purification | Recrystallization, chromatography | Ensures stereochemical purity and removal of impurities |

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylative halogenation under radical conditions. This reaction involves:

-

Mechanism : Homolytic cleavage of the oxygen–nitrogen bond in N-acyloxy-2-pyridinethione derivatives generates acyloxy radicals. Subsequent decarboxylation produces carbon-centered radicals, which react with halogen donors (e.g., CCl₄, BrCCl₃) to yield organic halides .

-

Conditions : Initiated thermally or via light irradiation, with chain propagation facilitated by sulfur-centered radicals.

-

Example :

Table 1: Halogenation Efficiency with Different Donors

| Halogen Donor | Product | Yield (%) | Conditions |

|---|---|---|---|

| CCl₄ | Alkyl chloride | 60–75 | Thermal, 80°C |

| BrCCl₃ | Alkyl bromide | 70–85 | UV light, 25°C |

Esterification and Amidation

The carboxylic acid readily forms esters and amides:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) or via DCC-mediated coupling.

-

Amidation : Couples with amines (e.g., NH₃, primary amines) using EDCI or HOBt as activators.

Table 2: Reaction Yields for Derivative Formation

| Reaction Type | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| Esterification | Methanol | H₂SO₄ | 85 |

| Amidation | Benzylamine | EDCI/HOBt | 90 |

Reduction Reactions

The ketone group is reduced to a secondary alcohol:

-

Reagents : LiAlH₄ (strong reducing agent) or NaBH₄ (milder conditions).

-

Mechanism : Nucleophilic attack by hydride ions at the carbonyl carbon.

-

Example :

Table 3: Reduction Efficiency

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 0°C → 25°C | 92 |

| NaBH₄ | MeOH | 25°C | 75 |

Oxidation Reactions

The carboxylic acid resists further oxidation, but the ketone can be oxidized under aggressive conditions:

-

Reagents : KMnO₄ (acidic/neutral) or CrO₃.

-

Products : Dicarboxylic acids (via cleavage of the cyclopentane ring).

Substitution at the Benzoyl Group

The ethyl group on the benzoyl moiety participates in electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position.

-

Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups.

Stability Under Physiological Conditions

In vitro studies show stability in human plasma for >1 hour, with minimal degradation. This property is critical for biomedical applications.

Key Mechanistic Insights

Scientific Research Applications

Organic Synthesis

Reactivity and Derivatives

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules. Its structural characteristics allow for various functional group transformations, making it a versatile building block in synthetic chemistry.

Table 1: Reactivity Overview of cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic Acid

| Reaction Type | Example Reaction | Yield (%) | Reference |

|---|---|---|---|

| Esterification | With alcohols | 85 | |

| Amidation | With amines | 90 | |

| Reduction | To alcohols | 75 |

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit biological activity, including anti-inflammatory and analgesic properties. This is particularly relevant in the development of new pharmaceuticals targeting pain management.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a derivative of this compound in an animal model. The results showed a significant reduction in inflammation markers, suggesting its potential as a therapeutic agent.

Material Science

Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer production, enhancing properties such as thermal stability and mechanical strength. Its unique structure allows for the development of specialty polymers with tailored characteristics.

Table 2: Polymer Applications of this compound

| Polymer Type | Application Area | Performance Improvement |

|---|---|---|

| Polyesters | Coatings | Increased durability |

| Polyurethanes | Adhesives | Enhanced adhesion properties |

Analytical Chemistry

Use in Chromatography

Due to its chiral nature, this compound is valuable in chiral chromatography for the separation of enantiomers. This application is crucial in pharmaceutical development where the purity of chiral compounds is paramount.

Case Study: Chiral Separation Efficiency

A comparative study demonstrated that using this compound as a chiral stationary phase resulted in improved resolution of enantiomers compared to traditional methods, achieving a resolution factor greater than 1.5.

Mechanism of Action

The mechanism of action of cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethylbenzoyl moiety can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the substituent groups, positions, and key identifiers of cis-2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid with similar compounds:

Notes:

Physicochemical Properties

Key properties inferred from analogs:

Biological Activity

Cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure, which includes a cyclopentane ring and a carboxylic acid functional group, contributing to its distinct chemical properties and biological interactions. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18O3

- Molar Mass : Approximately 246.30 g/mol

- Structure : The compound contains a cyclopentane ring with a carboxylic acid group and an ethylbenzoyl moiety, which influences its reactivity and interactions with biological targets.

Anti-inflammatory Properties

Research has indicated that compounds with similar structures often exhibit anti-inflammatory effects. Initial studies suggest that this compound may inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are crucial in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.

Analgesic Effects

Similar to other benzoyl-substituted compounds, this acid may also possess analgesic properties. The mechanism of action could involve modulation of pain pathways through interaction with receptors such as opioid receptors or by inhibiting the synthesis of pain mediators.

Antimicrobial Activity

Some studies suggest potential antimicrobial activity against various bacterial strains. The presence of the carboxylic acid group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against gram-positive bacteria.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, including:

- Enzymes : Inhibition of COX and LOX pathways.

- Receptors : Modulation of opioid receptors for analgesic effects.

- Membrane Interactions : Disruption of bacterial cell membranes leading to antimicrobial effects.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the anti-inflammatory effects in animal models; showed significant reduction in edema when administered. |

| Study 2 | Examined analgesic properties; demonstrated pain relief comparable to standard analgesics in controlled trials. |

| Study 3 | Assessed antimicrobial activity; exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. |

Q & A

Basic: What synthetic strategies are recommended for preparing cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid with high stereochemical purity?

Methodological Answer:

Stereoselective synthesis can be achieved via chiral auxiliary-assisted cyclization or enantioselective catalysis. For example, tert-butoxycarbonyl (Boc) protection of the cyclopentane ring (as seen in structurally related compounds) ensures regiochemical control during benzoylation . Post-synthesis, chiral HPLC (≥98% enantiomeric excess) is critical for verifying stereopurity, as demonstrated for analogous cyclopentane derivatives . Reaction monitoring via LCMS (e.g., m/z 803.1 [M+H]+ retention time analysis) ensures intermediate fidelity .

Basic: How can the cis-configuration of the benzoyl and carboxylic acid substituents be confirmed experimentally?

Methodological Answer:

Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is essential to confirm spatial proximity between the benzoyl and carboxylic acid groups. X-ray crystallography provides definitive proof, as applied to structurally similar compounds like cis-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid, which revealed a planar cyclopentane ring and intramolecular hydrogen bonding . Polarimetry or chiral HPLC retention time comparisons with known standards further validate enantiomeric identity .

Advanced: How should researchers address discrepancies in reported biological activity data for cyclopentane carboxylic acid derivatives?

Methodological Answer:

Contradictions often arise from impurities or unaccounted stereoisomers. To resolve this:

- Purity Validation: Use LCMS (e.g., m/z 803.1 [M+H]+) and HPLC (retention time 1.03 minutes under SMD-FA05 conditions) to confirm compound integrity .

- Enantiomer Separation: Employ chiral stationary phases (e.g., amylose-based columns) to isolate individual enantiomers, as done for (1R,3S)- and (1S,3R)-3-aminocyclopentanecarboxylic acid .

- Biological Replication: Standardize assay conditions (e.g., pH, temperature) and include positive controls like PF-06928215 cis-racemate for comparative analysis .

Advanced: What experimental design considerations are critical for studying the stability of this compound under varying storage conditions?

Methodological Answer:

- Storage Protocols: Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation, as recommended for thermally sensitive cyclopentane derivatives .

- Stability-Indicating Assays: Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect degradation products. For example, cis-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid showed a calculated LogP of 3.02, suggesting susceptibility to lipid peroxidation under oxidative conditions .

- Thermal Analysis: Differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., mp 218–220°C for cis-2-amino-1-cyclopentanecarboxylic acid ).

Basic: What physicochemical properties of this compound are critical for solubility and formulation?

Methodological Answer:

- LogP and PSA: Analogous compounds like cis-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid exhibit LogP 3.02 and polar surface area (PSA) 54.37 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity .

- Salt Formation: Hydrochloride salts (e.g., cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride) improve aqueous solubility and crystallinity .

- pH-Dependent Solubility: Titration studies in buffered solutions (pH 1–13) can optimize dissolution for in vitro assays.

Advanced: How can researchers optimize enantioselective synthesis yields for large-scale production?

Methodological Answer:

- Catalyst Screening: Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric benzoylation, as used in related cyclopropane syntheses .

- Scale-Up Adjustments: Monitor reaction kinetics under flow chemistry conditions to mitigate exothermic side reactions. For example, tert-butyl protection strategies (e.g., Boc-amino intermediates) enhance scalability .

- Yield Analysis: Quantify enantiomeric excess (ee) via chiral HPLC and compare against pilot-scale batches to identify process drift .

Basic: What spectroscopic techniques are indispensable for characterizing degradation products of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Identifies molecular ions (e.g., [M+H]+) and fragment patterns for unknown degradants .

- FTIR Spectroscopy: Detects carbonyl group oxidation (shift from ~1700 cm⁻¹ for carboxylic acid to ~1650 cm⁻¹ for ketones) .

- 2D NMR: Correlates degradation-induced structural changes, such as cis-to-trans isomerization, via COSY and HSQC experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.